molecular formula C6H5N2NaO6S B12668728 Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate CAS No. 74525-32-9

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12668728
CAS No.: 74525-32-9
M. Wt: 256.17 g/mol
InChI Key: YOXRRZORGVMZEE-UHFFFAOYSA-M
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Description

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H5N2NaO6S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups attached to a benzene ring, along with a sulphonate group, making it a versatile compound in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Properties

CAS No.

74525-32-9

Molecular Formula

C6H5N2NaO6S

Molecular Weight

256.17 g/mol

IUPAC Name

sodium;3-amino-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O6S.Na/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1

InChI Key

YOXRRZORGVMZEE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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